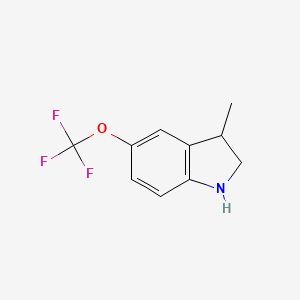
3,4,6-Trichloro-5-hydrazinylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C₄H₃Cl₃N₄. It is known for its unique structure, which includes three chlorine atoms and a hydrazinyl group attached to a pyridazine ring. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of maleic anhydride with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichloro-5-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,4,6-Trichloro-5-hydrazinylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-5-hydrazinylpyridazine involves its interaction with molecular targets through its reactive functional groups. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trichloropyridazine: Similar structure but lacks the hydrazinyl group.
3,5,6-Trichloropyridazine: Similar structure but with different chlorine atom positions.
3,4,6-Trichloropyridine: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
3,4,6-Trichloro-5-hydrazinylpyridazine is unique due to the presence of both chlorine atoms and a hydrazinyl group on the pyridazine ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C4H3Cl3N4 |
|---|---|
Poids moléculaire |
213.45 g/mol |
Nom IUPAC |
(3,5,6-trichloropyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C4H3Cl3N4/c5-1-2(9-8)4(7)11-10-3(1)6/h8H2,(H,9,10) |
Clé InChI |
FEXXESHGTUWWIB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NN=C1Cl)Cl)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


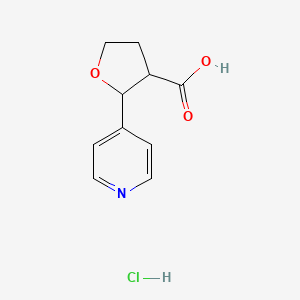
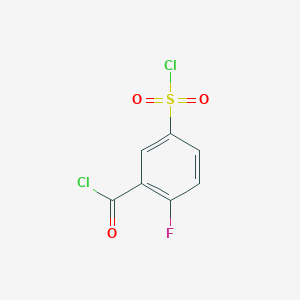
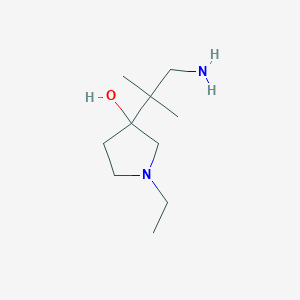


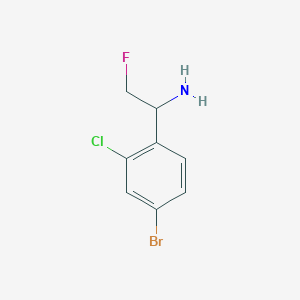
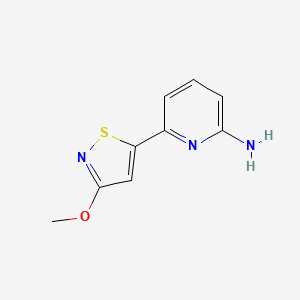
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)

![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
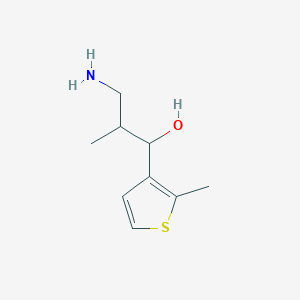
![8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
